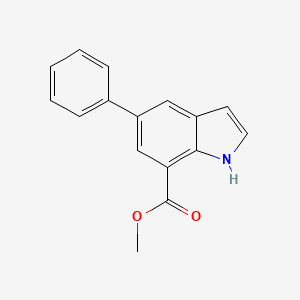

Methyl 5-phenyl-1H-indole-7-carboxylate

描述

Methyl 5-phenyl-1H-indole-7-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . Subsequent esterification with methanol in the presence of a catalyst such as sulfuric acid yields the desired methyl ester.

Industrial Production Methods

Industrial production of Methyl 5-phenyl-1H-indole-7-carboxylate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Methyl 5-phenyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Indole-2,3-diones.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitro-substituted indoles.

科学研究应用

Common Reactions and Conditions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Indole-2,3-diones |

| Reduction | Lithium aluminum hydride | Corresponding alcohols |

| Substitution | Halogens (e.g., bromine) | Halogenated indoles |

Chemistry

Methyl 5-phenyl-1H-indole-7-carboxylate serves as a building block in the synthesis of complex organic molecules and natural product analogs. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial : Investigated for its efficacy against various bacterial strains.

- Antiviral : Studies have shown potential activity against viral infections.

- Anticancer : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicinal Chemistry

In drug development, this compound is explored as a lead compound for designing inhibitors targeting specific enzymes and receptors. Its ability to interact with multiple biological pathways makes it a candidate for developing therapeutics for diseases like cancer and infections .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism of action involved apoptosis induction and cell cycle arrest in the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound exhibited potent antibacterial activity, particularly against resistant strains, highlighting its potential use in developing new antibiotics .

作用机制

The mechanism of action of Methyl 5-phenyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit protein kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation . The exact molecular pathways and targets can vary depending on the specific biological context and application.

相似化合物的比较

Similar Compounds

Methyl indole-5-carboxylate: Shares the indole core but lacks the phenyl group, resulting in different biological activities and chemical reactivity.

Methyl indole-6-carboxylate: Similar structure but with the carboxylate group at a different position, leading to variations in its chemical properties and applications.

Uniqueness

Methyl 5-phenyl-1H-indole-7-carboxylate is unique due to the presence of both the phenyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

生物活性

Methyl 5-phenyl-1H-indole-7-carboxylate is an indole derivative that has attracted attention due to its diverse biological activities. Indole and its derivatives are known for their significant roles in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article presents a detailed examination of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 253.27 g/mol. The compound features a phenyl group attached to the indole structure, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Research indicates that indole derivatives can exhibit anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study by Prajapati et al. (2020) demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

Indoles are also known for their antimicrobial properties. This compound has shown effectiveness against several bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table illustrates the varying degrees of effectiveness against different bacterial strains, highlighting the compound's potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. Indoles have been linked to the inhibition of pro-inflammatory cytokines, making them valuable in treating inflammatory diseases.

Research Findings:

A study published in the Journal of Medicinal Chemistry indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of indole derivatives. Modifications on the indole ring and substituents can dramatically influence their pharmacological properties.

Key Findings:

Research has shown that electron-donating groups on the phenyl ring enhance the compound's potency against various biological targets. For instance, substituents at the 4-position on the phenyl group have been correlated with increased CB1 receptor activity .

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of Methyl 5-phenyl-1H-indole-7-carboxylate, and how should data interpretation be approached?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign aromatic protons (6.5–8.5 ppm) and ester carbonyl signals (~165–170 ppm). Compare with structurally similar compounds, such as methyl indole-3-carboxylate (CAS 942-24-5), where ester groups and substituent effects on chemical shifts are well-documented .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS (HRMS). For example, methyl 7-(benzyloxy)-1H-indole-5-carboxylate derivatives show characteristic cleavage of ester and benzyl groups .

- Infrared Spectroscopy (IR) : Identify ester C=O stretches (~1700–1750 cm) and indole N-H stretches (~3400 cm).

Q. What synthetic routes are viable for introducing the phenyl and ester groups at specific positions on the indole core?

- Methodology :

- Phenyl Group Introduction : Use Suzuki-Miyaura cross-coupling with aryl boronic acids and a palladium catalyst. Optimize conditions (e.g., solvent: DMF/HO; catalyst: Pd(PPh)) based on protocols for analogous compounds like 2-phenyl-1H-indole derivatives .

- Esterification : React the carboxylic acid precursor with methanol under acidic (HSO) or coupling (DCC/DMAP) conditions. For example, methyl 7-substituted indole carboxylates are synthesized via acid-catalyzed esterification .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, poor resolution) be addressed during X-ray structure determination of this compound derivatives?

- Methodology :

- Data Collection : Use high-intensity X-ray sources (synchrotron) to improve resolution. For twinned data, employ SHELXL’s twin refinement tools, which are robust for handling pseudo-merohedral twinning .

- Structure Validation : Apply the PLATON tool (integrated with SHELX) to check for missed symmetry or solvent-accessible voids. Cross-validate with Mercury’s packing similarity analysis to identify deviations from expected intermolecular interactions .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., dipole moments, reaction yields)?

- Methodology :

- Parameter Optimization : Re-evaluate computational settings (e.g., solvent effects via COSMO-RS in DFT, dispersion corrections). For example, discrepancies in dipole moments may arise from implicit solvent models failing to account for explicit hydrogen bonding .

- Experimental Cross-Validation : Use multiple techniques (e.g., X-ray for geometry, NMR for electronic environment). If reaction yields conflict with predicted activation energies, conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are detected during weighing .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure. Avoid drainage contamination by using sealed waste containers for organic residues .

属性

IUPAC Name |

methyl 5-phenyl-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFLYKFAHEEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677819 | |

| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860624-96-0 | |

| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。